5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde

Lipophilicity ADME Membrane Permeability

Medicinal chemists targeting CNS kinases need building blocks with optimized blood-brain barrier penetration. Most thiazolo[5,4-c]pyridine analogs have XLogP3 ≤0.7 and suboptimal HBD profiles. This 5-isopropyl variant solves this: • XLogP3 1.5 (+0.8 vs. 5-methyl), zero HBD - ~4-5× higher predicted passive permeability. • Isopropyl steric bulk (~44.2 ų) enables isoform-selective kinase probe development via differential hydrophobic sub-pocket occupancy. • 2-Carbaldehyde handle supports direct DEL-compatible reductive amination without protection chemistry. Supplied at ≥95% purity. Global shipping available.

Molecular Formula C10H14N2OS
Molecular Weight 210.3 g/mol
CAS No. 1341653-34-6
Cat. No. B1529278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde
CAS1341653-34-6
Molecular FormulaC10H14N2OS
Molecular Weight210.3 g/mol
Structural Identifiers
SMILESCC(C)N1CCC2=C(C1)SC(=N2)C=O
InChIInChI=1S/C10H14N2OS/c1-7(2)12-4-3-8-9(5-12)14-10(6-13)11-8/h6-7H,3-5H2,1-2H3
InChIKeyPEVVRSVRQPOUOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Isopropyl Tetrahydrothiazolo[5,4-c]pyridine-2-carbaldehyde: Physicochemical & Differentiation Guide


5-(Propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde (CAS 1341653-34-6) is a heterocyclic building block built on the tetrahydrothiazolo[5,4-c]pyridine scaffold, featuring a reactive 2-carbaldehyde group and a sterically differentiated 5-isopropyl substituent [1]. The thiazolo[5,4-c]pyridine core is recognized as a privileged scaffold in kinase-focused drug discovery, with documented inhibitory activity against c‑KIT, PI3Kα, and TYK2 kinases [2]. This compound's physicochemical profile — XLogP3 1.5, zero hydrogen bond donors, and TPSA of 61.4 Ų — distinguishes it from the 5‑methyl (XLogP3 0.7) and unsubstituted (XLogP3 0.2) analogs, offering a differentiated entry point for lead optimization campaigns targeting intracellular kinase domains [1].

5-Isopropyl Tetrahydrothiazolo[5,4-c]pyridine-2-carbaldehyde vs. 5-Methyl and 5-H Analogs


While several 5-substituted tetrahydrothiazolo[5,4-c]pyridine-2-carbaldehydes share the same core scaffold, they are not functionally interchangeable. The 5‑position substituent directly modulates the ionizable tertiary amine's basicity, the scaffold's overall lipophilicity, and its hydrogen‑bonding capacity — three parameters that critically govern passive membrane permeability, efflux pump recognition, and target binding thermodynamics [1]. In comparative computational analysis, the 5‑isopropyl variant (CAS 1341653-34-6) exhibits an XLogP3 of 1.5, representing a +0.8 log unit increase over the 5‑methyl congener (XLogP3 0.7, CAS 439692-04-3) and a +1.3 log unit increase over the unsubstituted parent (XLogP3 0.2, CAS 933753-04-9) [2]. Additionally, the isopropyl group eliminates the hydrogen bond donor present in the unsubstituted scaffold (HBD count: 0 vs. 1), a factor known to influence blood‑brain barrier penetration and off‑target pharmacology in CNS‑targeted programs [2][3]. These non‑trivial physicochemical differences make blind substitution scientifically unsound.

Quantitative Evidence: 5-Isopropyl vs. Analog Comparison


Lipophilicity Advantage Over 5-Methyl and 5-H Analogs

The 5‑isopropyl substituent on the target compound yields an XLogP3 value of 1.5, as computed by PubChem's XLogP3 algorithm [1]. This represents a +0.8 log unit increase over the 5‑methyl analog (XLogP3 0.7) and a +1.3 log unit increase over the unsubstituted 5‑H analog (XLogP3 0.2) [1][2]. In drug discovery, logP differences of this magnitude are pharmacologically significant: within this logP range, each +1.0 log unit increase is associated with an approximately 5‑fold increase in passive membrane permeability for neutral compounds [3].

Lipophilicity ADME Membrane Permeability

Hydrogen Bond Donor Elimination for CNS Penetration

The target compound contains a tertiary amine at the 5‑position (N‑isopropyl), resulting in zero hydrogen bond donors (HBD 0). In contrast, the unsubstituted 5‑H analog (CAS 933753-04-9) retains a secondary amine, contributing one hydrogen bond donor (HBD 1) [1]. This distinction is critical in CNS drug design: reducing HBD count from 1 to 0 has been shown to improve blood‑brain barrier permeability by a factor of 2‑ to 10‑fold for compounds within the same molecular weight range [2]. The 5‑methyl analog shares the HBD 0 property but lacks the lipophilicity advantage quantified above.

Blood-Brain Barrier CNS Drug Design Hydrogen Bonding

Reduced Polar Surface Area for CNS Penetration

The computed topological polar surface area (TPSA) of the target compound is 61.4 Ų, compared to 70.2 Ų for the unsubstituted 5‑H analog [1]. The commonly cited threshold for favorable CNS penetration is TPSA ≤ 60–70 Ų [2]. The 5‑isopropyl analog's TPSA of 61.4 Ų falls within this CNS‑favorable range, whereas the 5‑H analog at 70.2 Ų marginally exceeds the optimal CNS TPSA ceiling [2]. The 5‑methyl analog shares the same TPSA (61.4 Ų) but does not offer the lipophilicity advantage (XLogP3 0.7 vs. 1.5) described in Evidence Item 1.

Oral Bioavailability CNS Permeability TPSA

Steric Differentiation for Kinase Selectivity

The 5‑isopropyl group confers a molecular weight of 210.30 g/mol, compared to 182.25 g/mol for the 5‑methyl analog and 168.22 g/mol for the unsubstituted parent [1]. The isopropyl substituent provides an estimated van der Waals volume of ~44.2 ų, approximately twice that of the methyl group (~21.6 ų) — a steric increment that can be exploited for isoform selectivity in kinase inhibitor design. In the tetrahydrothiazolo[5,4-c]pyridine series, the 5‑methyl variant has been successfully employed as an S4 binding element in orally active factor Xa inhibitors, demonstrating that 5‑substitution directly modulates target engagement in a therapeutically validated context [2]. The 5‑isopropyl variant offers an incrementally larger steric footprint that may further enhance selectivity for kinase ATP‑binding pockets possessing accommodating hydrophobic regions, such as the selectivity pocket of PI3Kα or the back pocket of TYK2 [3].

Kinase Selectivity Steric Differentiation Structure-Based Design

Diversification Pathways via 2-Carbaldehyde Handle

The 2‑carbaldehyde group of the target compound provides a reactive handle for reductive amination, Knoevenagel condensation, and oxime/hydrazone formation — transformations not accessible to the commercially widespread 2‑amino analog (e.g., 5‑isopropyl‑4,5,6,7‑tetrahydrothiazolo[5,4‑c]pyridin‑2‑amine, CAS 17899‑51‑3) [1]. In covalent inhibitor design, aldehydes can form reversible Schiff base adducts with active‑site lysine residues, offering a mechanism orthogonal to the acrylamide‑based irreversible cysteine‑targeting warheads that dominate current covalent kinase inhibitor pipelines [2]. The aldehyde also enables direct incorporation into DNA‑encoded libraries (DELs) via on‑DNA reductive amination — a workflow incompatible with the 2‑amino scaffold without additional protection/deprotection steps [3].

Synthetic Versatility Covalent Inhibitors DNA-Encoded Libraries

Optimal Applications for 5-Isopropyl Tetrahydrothiazolo[5,4-c]pyridine-2-carbaldehyde


CNS-Penetrant Kinase Inhibitor Lead Optimization

The combination of XLogP3 1.5, HBD 0, and TPSA 61.4 Ų positions this scaffold within the optimal CNS drug‑like space defined by Hitchcock & Pennington (TPSA ≤ 60–70 Ų, HBD ≤ 1) [1]. Compared to the 5‑methyl analog, the +0.8 log unit lipophilicity advantage increases the predicted passive permeability approximately 4‑ to 5‑fold, while maintaining zero HBD [2][3]. Medicinal chemistry teams targeting CNS‑resident kinases (e.g., PI3K/mTOR pathway in glioblastoma, or LRRK2 in Parkinson's disease) should prioritize this scaffold over the 5‑methyl or 5‑H analogs, as the combined lipophilicity and HBD profile maximizes the probability of achieving therapeutically relevant unbound brain concentrations.

Selective PI3Kα/TYK2 Inhibitor Development

The isopropyl group's steric bulk (~44.2 ų) is approximately twice that of the methyl substituent, creating an opportunity for isoform‑selective kinase inhibition by differentially occupying hydrophobic sub‑pockets [4]. The thiazolo[5,4‑c]pyridine scaffold has been validated as a kinase inhibitor core in patents targeting PI3Kα and TYK2 [5]. Structure‑based design teams can use the 5‑isopropyl analog as a steric probe to assess whether the target kinase's binding pocket tolerates larger substituents; if tolerated, the enhanced van der Waals contacts may translate into measurable improvements in both potency and selectivity relative to the 5‑methyl congener.

Reversible Covalent Fragment Screening via the 2-Carbaldehyde Warhead

The 2‑carbaldehyde group enables reversible covalent targeting of active‑site lysine residues through Schiff base formation — a mechanism gaining significant traction as a complement to irreversible cysteine‑targeted covalent inhibitors [6]. This scaffold allows fragment‑based drug discovery (FBDD) teams to screen for reversible covalent binders against kinases, phosphatases, or other enzymes possessing a suitably positioned nucleophilic lysine. Unlike the 2‑amino analog (CAS 17899‑51‑3), which is limited to amide/urea/sulfonamide coupling, the aldehyde handle supports direct fragment elaboration without requiring additional functional group interconversion, reducing the synthetic cycle time for structure‑activity relationship (SAR) exploration [7].

DNA-Encoded Library (DEL) Construction via On-DNA Reductive Amination

The 2‑carbaldehyde function is directly compatible with on‑DNA reductive amination, a cornerstone reaction in DEL technology for generating billions of DNA‑tagged compounds in a single pool [8]. Procurement teams building DEL‑compatible building block collections should select this scaffold over the 2‑amino analog, which would require additional protection/deprotection chemistry to achieve DNA compatibility [7]. The differentiated 5‑isopropyl substituent further increases the scaffold's value by introducing steric diversity into the DEL library, potentially yielding hits with improved kinase selectivity profiles relative to libraries built on the 5‑methyl or 5‑H cores [4].

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